molecular formula C8H10F2N2 B12108247 1-(3,4-Difluorophenyl)ethane-1,2-diamine

1-(3,4-Difluorophenyl)ethane-1,2-diamine

Cat. No.: B12108247
M. Wt: 172.18 g/mol
InChI Key: CBUFUQQEXCJRAX-UHFFFAOYSA-N
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Description

1-(3,4-Difluorophenyl)ethane-1,2-diamine is an organic compound with the molecular formula C8H10F2N2 It features a phenyl ring substituted with two fluorine atoms at the 3 and 4 positions, and an ethane-1,2-diamine moiety

Preparation Methods

The synthesis of 1-(3,4-Difluorophenyl)ethane-1,2-diamine typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

1-(3,4-Difluorophenyl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding imines or nitriles.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the compound into more reduced forms.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Condensation: The diamine moiety can participate in condensation reactions with carbonyl compounds to form imines or Schiff bases.

Scientific Research Applications

1-(3,4-Difluorophenyl)ethane-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(3,4-Difluorophenyl)ethane-1,2-diamine can be compared with other similar compounds, such as:

    Ethylenediamine: A simpler diamine with two amino groups attached to an ethane backbone. It lacks the phenyl ring and fluorine substitutions.

    1-(2,6-Difluorophenyl)ethane-1,2-diamine: Similar structure but with fluorine atoms at the 2 and 6 positions on the phenyl ring.

    1-(3,4-Difluorophenyl)ethanone: Contains a carbonyl group instead of the diamine moiety.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the phenyl ring and diamine moiety, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C8H10F2N2

Molecular Weight

172.18 g/mol

IUPAC Name

1-(3,4-difluorophenyl)ethane-1,2-diamine

InChI

InChI=1S/C8H10F2N2/c9-6-2-1-5(3-7(6)10)8(12)4-11/h1-3,8H,4,11-12H2

InChI Key

CBUFUQQEXCJRAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(CN)N)F)F

Origin of Product

United States

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